molecular formula C3H4Cl3NO2 B1600084 2,2,2-trichloro-N-(hydroxymethyl)acetamide CAS No. 34891-76-4

2,2,2-trichloro-N-(hydroxymethyl)acetamide

Cat. No.: B1600084
CAS No.: 34891-76-4
M. Wt: 192.42 g/mol
InChI Key: VDGDOWDNOPBCRE-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-(hydroxymethyl)acetamide is an organic compound with the molecular formula C3H4Cl3NO2. It is characterized by the presence of three chlorine atoms attached to a carbon atom, an acetamide group, and a hydroxymethyl group. This compound is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-N-(hydroxymethyl)acetamide typically involves the reaction of trichloroacetonitrile with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

CCl3CN+CH2O+NH3CCl3CONHCH2OH\text{CCl}_3\text{CN} + \text{CH}_2\text{O} + \text{NH}_3 \rightarrow \text{CCl}_3\text{CONHCH}_2\text{OH} CCl3​CN+CH2​O+NH3​→CCl3​CONHCH2​OH

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under specific conditions. The reaction mixture is then purified using techniques such as distillation and crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N-(hydroxymethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to form derivatives with fewer chlorine atoms.

    Substitution: The chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used to replace chlorine atoms.

Major Products Formed

    Oxidation: Formation of 2,2,2-trichloro-N-(carboxymethyl)acetamide.

    Reduction: Formation of partially dechlorinated derivatives.

    Substitution: Formation of N-(hydroxymethyl)acetamide derivatives with various substituents.

Scientific Research Applications

2,2,2-Trichloro-N-(hydroxymethyl)acetamide has several applications in scientific research, including:

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-(hydroxymethyl)acetamide involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The trichloromethyl group is particularly reactive and can participate in electrophilic reactions, while the hydroxymethyl group can form hydrogen bonds and enhance solubility.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trichloroacetamide: Lacks the hydroxymethyl group, making it less soluble in water.

    N-(Hydroxymethyl)acetamide: Lacks the trichloromethyl group, resulting in different reactivity and applications.

    2,2-Dichloro-N-(hydroxymethyl)acetamide: Contains fewer chlorine atoms, leading to different chemical properties.

Uniqueness

2,2,2-Trichloro-N-(hydroxymethyl)acetamide is unique due to the presence of both trichloromethyl and hydroxymethyl groups, which confer distinct reactivity and solubility properties. This combination makes it a valuable compound in various chemical and industrial processes.

Properties

IUPAC Name

2,2,2-trichloro-N-(hydroxymethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl3NO2/c4-3(5,6)2(9)7-1-8/h8H,1H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGDOWDNOPBCRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(NC(=O)C(Cl)(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90452554
Record name 2,2,2-Trichloro-N-(hydroxymethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34891-76-4
Record name 2,2,2-Trichloro-N-(hydroxymethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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